synuclein
描述
属性
CAS 编号 |
119938-65-7 |
|---|---|
分子式 |
C17H23N3O |
产品来源 |
United States |
科学研究应用
Diagnostic Applications
Alpha-Synuclein as a Biomarker
Alpha-synuclein is increasingly recognized as a potential biomarker for diagnosing Parkinson's disease and related disorders. The development of assays that detect misfolded forms of alpha-synuclein has been pivotal. For instance, the alpha-synuclein seed amplification assay allows for the detection of pathological forms of the protein in biospecimens, even at low concentrations. This method shows promise for early diagnosis and monitoring disease progression in clinical settings .
Case Study: Skin Biopsies
Recent studies have demonstrated the effectiveness of skin biopsies in assessing alpha-synuclein aggregation as a diagnostic tool. A study analyzing autopsy samples revealed 94% sensitivity and 98% specificity for detecting Parkinson's disease through skin alpha-synuclein aggregation seeding activity . This finding underscores the potential for non-invasive diagnostic techniques that leverage alpha-synuclein detection.
Therapeutic Applications
Targeting Alpha-Synuclein in Drug Development
Given its central role in neurodegeneration, alpha-synuclein is a prime target for therapeutic interventions. Various strategies are being explored, including:
- Immunotherapy: Active and passive immunization approaches aim to reduce alpha-synuclein aggregation and toxicity. Clinical trials are underway to evaluate the efficacy of these therapies in slowing disease progression .
- Small Molecule Inhibitors: Compounds designed to inhibit the aggregation of alpha-synuclein are being investigated. These inhibitors may help restore normal protein function and prevent neuronal death associated with synucleinopathies .
Case Study: Clinical Trials
Clinical trials targeting alpha-synuclein have shown varying degrees of success. For example, therapies utilizing monoclonal antibodies against alpha-synuclein have demonstrated promise in reducing pathological aggregates in animal models, leading to improved neurological function . Ongoing trials will further elucidate their effectiveness in human subjects.
Mechanistic Insights into Neurodegeneration
Understanding Disease Pathophysiology
Research into alpha-synuclein has provided critical insights into the mechanisms underlying neurodegeneration. Abnormal forms of this protein are implicated in mitochondrial dysfunction, lysosomal impairment, and synaptic alterations that precede neuronal death .
Neuroinflammation and Alpha-Synuclein
Emerging evidence suggests that neuroinflammation plays a significant role in the pathogenesis of diseases associated with alpha-synuclein. The presence of inflammatory markers has been observed in early stages of neurodegeneration, indicating a potential link between inflammation and synaptic dysfunction . This understanding opens avenues for developing anti-inflammatory treatments targeting alpha-synuclein-related pathways.
Research Methodologies
Modeling Alpha-Synuclein Pathology
Various experimental models have been established to study the physiological and pathological roles of alpha-synuclein:
- Transgenic Mouse Models: These models allow researchers to investigate the effects of human alpha-synuclein overexpression on neuronal function and behavior.
- Viral Vector Techniques: Viral-mediated delivery systems have been utilized to induce alpha-synuclein pathology in specific neuronal populations, facilitating the study of disease mechanisms .
Summary Table: Applications of Alpha-Synuclein
| Application Area | Description | Examples/Outcomes |
|---|---|---|
| Diagnostics | Detection of misfolded alpha-synuclein as a biomarker for Parkinson's disease | High sensitivity and specificity from skin biopsy studies |
| Therapeutics | Targeting alpha-synuclein through immunotherapy and small molecule inhibitors | Ongoing clinical trials evaluating monoclonal antibodies |
| Mechanistic Insights | Understanding the role of alpha-synuclein in neurodegeneration and inflammation | Findings linking neuroinflammation with synaptic dysfunction |
| Research Methodologies | Use of transgenic models and viral vectors to study alpha-synuclein pathology | Development of models that mimic human disease processes |
化学反应分析
Catalytic Activity of Amyloid Fibers
Recent studies have demonstrated that amyloid fibers of α-synuclein can catalyze biologically relevant chemical reactions in vitro. Notably, these fibers exhibit significant esterase and phosphatase activities, which are not present in the monomeric form of the protein.
-
Esterase Activity : The hydrolysis of para-nitrophenyl acetate (pNPA) serves as a model reaction to assess esterase activity. The amyloid fibers showed a Michaelis constant () of 4.3 mM and a turnover number () of 0.011 s, resulting in a catalytic efficiency () of 2.9, which is higher than that observed for amyloid β fibers (ε = 0.64) .
-
Phosphatase Activity : For phosphatase activity, α-synuclein amyloids catalyzed the dephosphorylation of para-nitrophenyl orthophosphate (pNPP). The kinetic studies revealed that these amyloids also exhibited significant phosphatase activity, indicating their potential role in biochemical pathways related to phosphorylation states in cells .
Mechanistic Insights into Catalysis
The catalytic activity of α-synuclein amyloids is attributed to specific amino acid residues that may form active sites similar to those found in classical enzymes. Key residues include:
-
Histidine (His) : Particularly His50, which plays a crucial role in dephosphorylation reactions.
-
Aspartate (Asp) and Glutamate (Glu) : These residues can act as acids in the catalytic triad.
-
Lysine (Lys) : Acts as a base.
-
Serine (Ser) and Threonine (Thr) : Potential nucleophiles involved in substrate cleavage .
Membrane Interaction and Amyloid Formation
The interaction between α-synuclein and lipid membranes significantly influences its aggregation into amyloid fibrils. Lipids not only promote the formation of these fibrils but also alter the structural dynamics of both the protein and lipid assemblies.
-
Accelerated Nucleation : The presence of negatively charged lipids has been shown to accelerate the primary nucleation step for amyloid fibril formation by inducing structural changes in lipid assemblies upon binding with α-synuclein .
-
Structural Changes : Binding to model membranes leads to a breakup of lipid assemblies into smaller particles, which can subsequently coalesce with α-synuclein to form amyloid fibrils .
Kinetic Studies on Aggregation
Kinetic studies using turbidimetry and Thioflavin T fluorescence have revealed insights into the aggregation process of α-synuclein:
相似化合物的比较
Table 1: Structural and Functional Differences Among this compound Proteins
| Property | α-Synuclein | β-Synuclein | γ-Synuclein |
|---|---|---|---|
| Primary Localization | Presynaptic terminals | Presynaptic terminals | Peripheral tissues (e.g., breast, ovary) |
| Aggregation Propensity | High (forms Lewy bodies) | Low (inhibits α-synuclein aggregation) | Moderate (limited pathological data) |
| Disease Association | PD, DLB, MSA | Neuroprotective role observed | Cancer (e.g., breast carcinoma) |
| Unique Sequence | NAC region (residues 61–95) | Lacks NAC domain | No NAC domain |
Key Findings :
Cross-Species and Structural Variants of α-Synuclein
Table 2: Mouse vs. Human α-Synuclein Fibrils
| Property | Mouse α-Synuclein Fibrils | Human α-Synuclein Fibrils |
|---|---|---|
| Morphology | Curvy, flexible | Ribbon-like, flat, and straight |
| Hydrophobicity | Reduced | High |
| Pathogenicity | Exacerbates spread in neurons | Stronger seeding capacity in PD/MSA |
| Immunogenicity | Weak immune response | Robust immune activation |
Key Findings :
- Mouse α-synuclein fibrils structurally resemble human MSA-associated fibrils but exhibit reduced pathogenicity and altered biochemical properties .
- Human A53T mutant α-synuclein forms larger aggregates and reduces cell viability more severely than wild-type α-synuclein .
Strain-Specific α-Synuclein Pathologies
Table 3: α-Synuclein Prion Strains in Synucleinopathies
| Strain Type | Structural Features | Disease Association | Pathogenic Effects |
|---|---|---|---|
| PD-Associated | Tightly packed fibrils | Lewy body formation | Slow progression, synaptic dysfunction |
| MSA-Associated | Twisted ribbons | Glial cytoplasmic inclusions | Rapid progression, oligodendroglial toxicity |
| LPS-Induced | Flat, ribbon-like | Neuroinflammation | Synergistic toxicity with endotoxins |
Key Findings :
- PD and MSA are driven by distinct α-synuclein prion strains with unique structural and biological properties .
- Bacterial endotoxins (e.g., LPS) induce α-synuclein fibril strains that exacerbate neuroinflammation and mitochondrial dysfunction .
Interaction with Other Neurodegenerative Proteins
Table 4: Cross-Pathology Interactions of α-Synuclein
| Interacting Protein | Mechanism | Disease Context | Outcome |
|---|---|---|---|
| Tau | Co-aggregation | PD-Dementia, DLB | Accelerated cognitive decline |
| Amyloid-β (Aβ) | Synergistic oligomerization | Alzheimer’s-PD overlap | Enhanced synaptic toxicity |
| LRP10 | Feedback loop regulation | Lewy body dementia (LBD) | Modulates α-synuclein turnover |
Key Findings :
- α-Synuclein, tau, and Aβ act synergistically, worsening synaptic and cognitive deficits .
- LRP10 and GBA form feedback loops with α-synuclein, influencing its aggregation and clearance .
Methodological and Biomarker Challenges
- This variability complicates its utility as a standalone biomarker .
- Therapeutic Strategies : PROTAC molecules targeting α-synuclein aggregates show promise in reducing insoluble α-synuclein levels by 30–50% in vitro .
准备方法
Induction Parameters
-
IPTG Concentration and Duration : Induction with 0.5–1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for 4–16 hours at 37°C is standard. Extended induction times (>12 hours) increase yield but risk inclusion body formation.
-
Temperature : Lower temperatures (25°C) during induction reduce aggregation-prone intermediates.
Extraction Methods
Four primary extraction protocols are compared below:
| Method | Key Steps | Monomer Yield | Purity | Aggregation Kinetics |
|---|---|---|---|---|
| Boiling | Resuspension in high-salt buffer, 100°C for 20 min | 85% | 75% | Fast nucleation |
| Acid Precipitation | pH reduction to 3.5, centrifugation | 100% | 89.9% | Moderate elongation |
| Ammonium Sulfate | 47% (w/v) precipitation, dialysis | 78% | 82% | Variable nucleation |
| Periplasmic Lysis | Osmotic shock, ion exchange chromatography | 96.5% | 95% | Slow elongation |
Acid precipitation and periplasmic lysis yield the highest monomeric α-Syn, critical for avoiding pre-fibrillar aggregates. Boiling introduces thermal denaturation artifacts, while ammonium sulfate retains chaperone contaminants.
Purification Techniques and Chromatography
Post-extraction purification ensures removal of bacterial contaminants and misfolded α-Syn.
Ion Exchange Chromatography (IEX)
Hydrophobic Interaction Chromatography (HIC)
Size Exclusion Chromatography (SEC)
-
Column : Superdex 200 Increase (Cytiva) resolves monomeric α-Syn (14 kDa) from oligomers.
-
Yield Optimization : Pre-chromatography dialysis into low-ionic-strength buffers (e.g., 20 mM Tris pH 7.2) prevents column overload.
Post-Translational Modification Strategies
Phosphorylation at Serine-129 (pS129)
Acetylation and Ubiquitination
-
N-terminal Acetylation : Mimics endogenous α-Syn using E. coli acetyltransferase co-expression.
-
Ubiquitin Fusion : Enhances solubility but requires TEV protease cleavage post-purification.
Quality Control and Characterization
Mass Spectrometry
Aggregation Assays
-
Thioflavin T (ThT) Fluorescence : Acid-precipitated α-Syn aggregates fastest (T50 = 12 hours vs. 18 hours for periplasmic lysis).
-
Transmission Electron Microscopy (TEM) : Fibril morphology varies by purification method; acid-precipitated α-Syn forms long, unbranched fibrils.
Challenges in Human Brain-Derived α-Syn Preparation
Native α-Syn from human brain tissue presents unique hurdles:
| Step | Issue | Solution |
|---|---|---|
| Tissue Homogenization | Lipid-rich matrix interferes with solubility | 55% ammonium sulfate precipitation |
| Lewy Body Contamination | Insoluble aggregates co-purify | Ultracentrifugation (100,000 × g) |
| Oxidation | Methionine sulfoxide formation | Addition of 1 mM EDTA, anaerobic conditions |
Immunoassay Platforms for α-Syn Quantification
Commercial kits vary in sensitivity and reproducibility:
常见问题
Q. How can researchers avoid overinterpreting in vitro α-synuclein toxicity data in preclinical studies?
- Methodological Answer : Contextualize findings with in vivo models and human CSF/serum data. Use FINER criteria to evaluate feasibility and relevance:
- Feasible : Balance high-throughput screens with physiological relevance.
- Novel : Focus on understudied PTMs (e.g., nitration) or cell types (e.g., astrocytes).
- Ethical : Avoid overreliance on immortalized cell lines lacking neuronal diversity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
